

# Spectroscopic Profile of 2-Chloro-1,1-diethoxyethane: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-CHLORO-1,1-DIETHOXYETHANE

Cat. No.: B156400

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-chloro-1,1-diethoxyethane**, a valuable reagent and building block in organic synthesis. This document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics to aid in its identification, characterization, and quality control in research and development settings.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2-chloro-1,1-diethoxyethane** (CAS No: 621-62-5, Molecular Formula:  $C_6H_{13}ClO_2$ ).<sup>[1]</sup>

### <sup>1</sup>H NMR Spectroscopic Data

Protons	Chemical Shift ( $\delta$ , ppm)	Multiplicity
CH <sub>3</sub>	~1.2	Triplet
CH <sub>2</sub> Cl	~3.5	Doublet
OCH <sub>2</sub>	~3.6-3.8	Multiplet
CH	~4.8	Triplet

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument used. The complexity of the ethoxy CH<sub>2</sub> signal arises from diastereotopicity.

### <sup>13</sup>C NMR Spectroscopic Data

Carbon	Chemical Shift (δ, ppm)
CH <sub>3</sub>	~15
CH <sub>2</sub> Cl	~45
OCH <sub>2</sub>	~63
CH	~101

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument used.

### IR Spectroscopic Data

Wavenumber (cm <sup>-1</sup> )	Assignment
2850-3000	C-H stretch (alkane)
1050-1150	C-O stretch (acetal)
650-800	C-Cl stretch

Note: These are characteristic absorption bands. The full spectrum provides a more detailed fingerprint of the molecule.

### Mass Spectrometry Data

m/z	Interpretation
152/154	Molecular ion peak [M] <sup>+</sup> and its isotope peak, indicating the presence of one chlorine atom.
107	[M - OCH <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup>
79	[M - Cl - OCH <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup>
47	[CH <sub>2</sub> CH <sub>2</sub> OH] <sup>+</sup>

Note: Fragmentation patterns can vary depending on the ionization method used.

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### 1. Sample Preparation:

- Dissolve approximately 5-25 mg of **2-chloro-1,1-diethoxyethane** in a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ).<sup>[2]</sup>
- Transfer the solution to a clean, dry 5 mm NMR tube to a height of about 4-5 cm.<sup>[3]</sup>
- Ensure the solution is free of any particulate matter by filtering it through a small plug of glass wool in a Pasteur pipette if necessary.<sup>[2]</sup>

### 2. Instrument Setup:

- The data presented here is typically acquired on a spectrometer such as a BRUKER AC-300.<sup>[1]</sup>
- Insert the NMR tube into a spinner and place it in the spectrometer's probe.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to optimize its homogeneity and achieve high resolution.

### 3. Data Acquisition:

- $^1\text{H}$  NMR: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR: Acquire the carbon spectrum with broadband proton decoupling to simplify the spectrum to single lines for each unique carbon atom.<sup>[4]</sup> Due to the low natural abundance

of  $^{13}\text{C}$ , a larger number of scans and a longer acquisition time are typically required compared to  $^1\text{H}$  NMR.[5]

## Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

### 1. Background Spectrum:

- Ensure the ATR crystal is clean.
- Acquire a background spectrum of the empty crystal to account for atmospheric  $\text{CO}_2$  and water vapor.

### 2. Sample Measurement:

- Place a small drop of neat **2-chloro-1,1-diethoxyethane** directly onto the ATR crystal.
- Acquire the sample spectrum.[6][7]
- Typically, multiple scans are co-added to improve the signal-to-noise ratio.

### 3. Data Processing:

- The final spectrum is presented in terms of transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).

## Gas Chromatography-Mass Spectrometry (GC-MS)

### 1. Sample Preparation:

- Prepare a dilute solution of **2-chloro-1,1-diethoxyethane** in a volatile organic solvent such as dichloromethane or hexane.[8][9]
- The typical concentration should be around  $10\text{ }\mu\text{g/mL}$ . [9]

### 2. GC-MS System and Conditions:

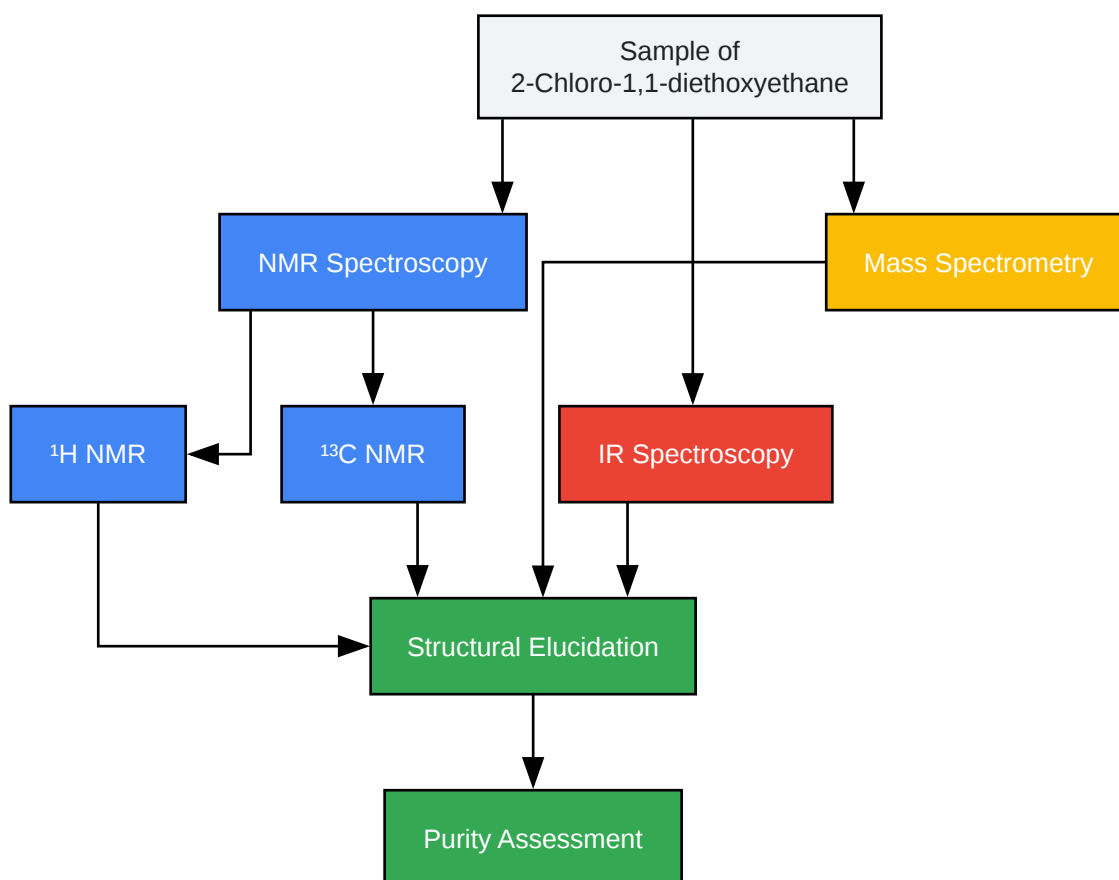
- Gas Chromatograph: Use a capillary column appropriate for the separation of volatile organic compounds (e.g., a non-polar DB-5 or similar).
- Injector: Inject a small volume (e.g., 1  $\mu$ L) of the sample solution into the heated injector port.
- Oven Program: Implement a temperature program that allows for the separation of the analyte from any impurities.
- Mass Spectrometer: The eluent from the GC column is introduced directly into the ion source of the mass spectrometer.
- Ionization: Electron ionization (EI) at 70 eV is a common method for generating the mass spectrum.<sup>[10]</sup>

### 3. Data Acquisition and Analysis:

- The mass spectrometer scans a range of mass-to-charge ratios ( $m/z$ ) to detect the molecular ion and its fragment ions.
- The resulting mass spectrum is then analyzed to determine the molecular weight and fragmentation pattern of the compound.

## Visualizations

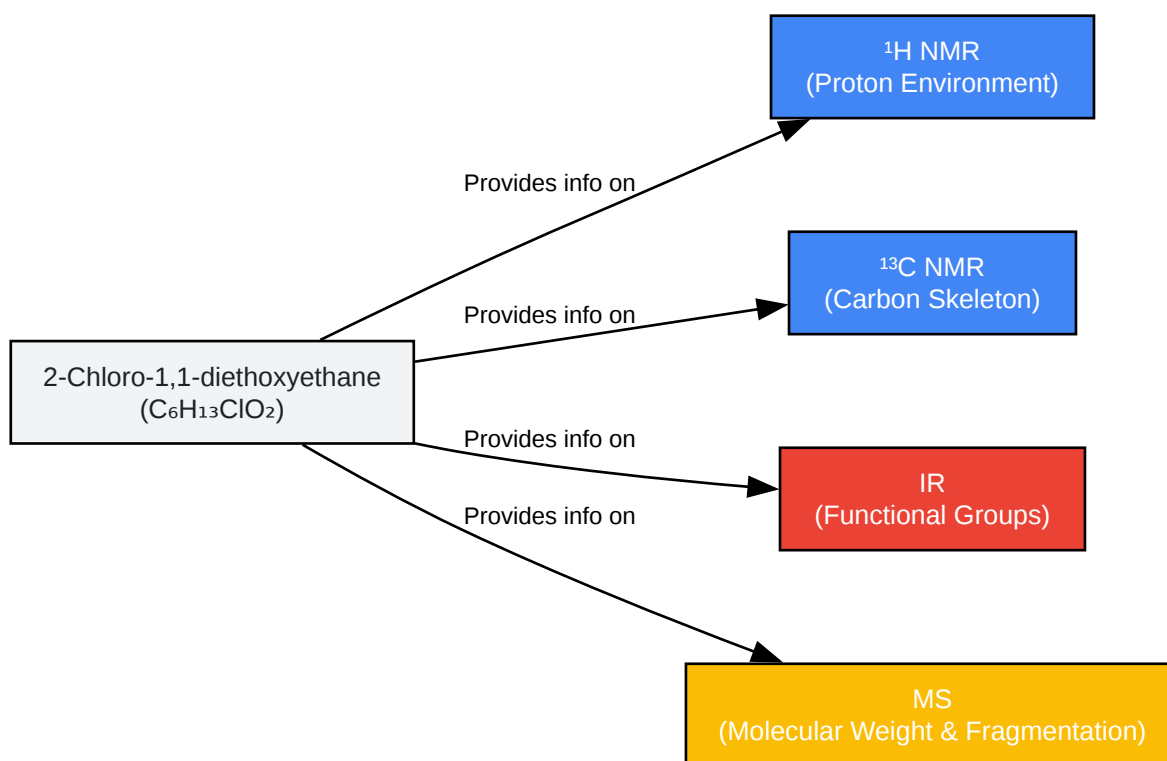
## Logical Workflow for Spectroscopic Analysis



[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **2-chloro-1,1-diethoxyethane**.

## Relationship of Spectroscopic Data to Molecular Structure



[Click to download full resolution via product page](#)

Caption: Relationship between spectroscopic data and the molecular structure.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

1. 2-Chloro-1,1-diethoxyethane | C<sub>6</sub>H<sub>13</sub>ClO<sub>2</sub> | CID 12128 - PubChem [pubchem.ncbi.nlm.nih.gov]
2. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
3. publish.uwo.ca [publish.uwo.ca]
4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
5. nmr.ceitec.cz [nmr.ceitec.cz]
6. agilent.com [agilent.com]

- 7. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 8. Sample preparation GC-MS [scioninstruments.com]
- 9. uoguelph.ca [uoguelph.ca]
- 10. memphis.edu [memphis.edu]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Chloro-1,1-diethoxyethane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b156400#2-chloro-1-1-diethoxyethane-spectroscopic-data-nmr-ir-ms]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)